molecular formula C9H11NO5 B1610291 Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate CAS No. 215808-73-4

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

Cat. No.: B1610291
CAS No.: 215808-73-4
M. Wt: 213.19 g/mol
InChI Key: YSOBBXNPVDOCNQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a chemical compound with a complex structure that includes an oxazole ring, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable oxazole precursor, the compound can be synthesized through esterification and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and functional groups can participate in binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-hydroxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
  • Methyl 5-(2-ethoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

Uniqueness

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBBXNPVDOCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445378
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215808-73-4
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 4
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 5
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 6
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

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